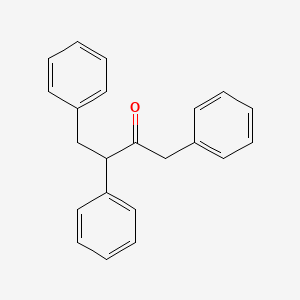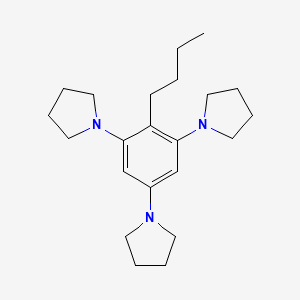
1,1',1''-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine is a complex organic compound characterized by the presence of a butyl-substituted benzene ring connected to three pyrrolidine groups
Méthodes De Préparation
The synthesis of 1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of benzene derivatives followed by the introduction of pyrrolidine groups through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride, resulting in the reduction of functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where pyrrolidine groups can be replaced or modified using different nucleophiles under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used, often leading to derivatives with altered functional groups or enhanced properties.
Applications De Recherche Scientifique
1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a biochemical probe or therapeutic agent.
Industry: Its unique structural features make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine can be compared with other similar compounds such as:
1,1’,1’'-(2-Isopropylbenzene-1,3,5-triyl)tripyrrolidine: This compound has an isopropyl group instead of a butyl group, leading to differences in reactivity and applications.
1,1’,1’'-(2-Methylbenzene-1,3,5-triyl)tripyrrolidine:
The uniqueness of 1,1’,1’'-(2-Butylbenzene-1,3,5-triyl)tripyrrolidine lies in its specific structural configuration, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
62665-09-2 |
|---|---|
Formule moléculaire |
C22H35N3 |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
1-(2-butyl-3,5-dipyrrolidin-1-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C22H35N3/c1-2-3-10-20-21(24-13-6-7-14-24)17-19(23-11-4-5-12-23)18-22(20)25-15-8-9-16-25/h17-18H,2-16H2,1H3 |
Clé InChI |
YVHOPRJESLAPBX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C=C(C=C1N2CCCC2)N3CCCC3)N4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)
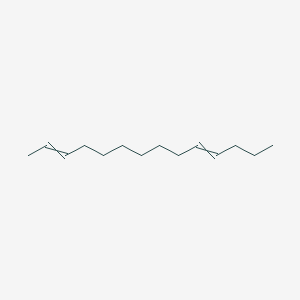
![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)
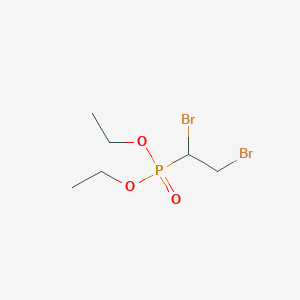
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)
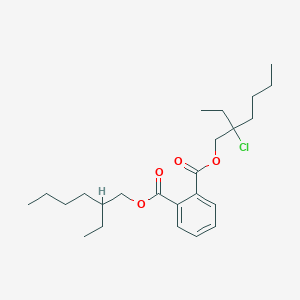


![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
